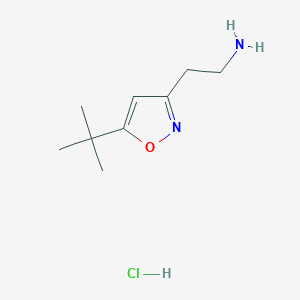

2-(5-Tert-butyl-1,2-oxazol-3-yl)ethan-1-amine hydrochloride

Description

2-(5-Tert-butyl-1,2-oxazol-3-yl)ethan-1-amine hydrochloride (CAS 1233946-81-0) is a small organic molecule with a molecular formula of C₈H₁₅ClN₂O and a molecular weight of 190.67 g/mol . The compound features a 1,2-oxazole (isoxazole) ring substituted with a tert-butyl group at the 5-position and an ethylamine side chain at the 3-position, which is protonated as a hydrochloride salt.

Properties

IUPAC Name |

2-(5-tert-butyl-1,2-oxazol-3-yl)ethanamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16N2O.ClH/c1-9(2,3)8-6-7(4-5-10)11-12-8;/h6H,4-5,10H2,1-3H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PVWRMADXZCFBOQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC(=NO1)CCN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H17ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis of the Oxazole Core with tert-Butyl Substituent

The oxazole ring can be synthesized via cyclization reactions involving α-hydroxyketones or α-haloketones with amides or nitriles. The tert-butyl group is introduced either by using tert-butyl-substituted starting materials or by alkylation reactions post ring formation.

Example method from literature:

- Starting from a suitable α-haloketone bearing a tert-butyl group, reaction with hydroxylamine derivatives under controlled conditions leads to oxazole ring formation.

- The reaction is usually performed in an organic solvent such as dichloromethane or acetonitrile, under reflux or room temperature conditions depending on reactivity.

Introduction of Ethan-1-amine Side Chain

The ethan-1-amine moiety is introduced either by:

- Direct nucleophilic substitution on a suitable leaving group attached to the oxazole ring, or

- Reduction of a nitrile or amide precursor attached to the oxazole ring.

In some synthetic routes, the ethanamine side chain is protected as a tert-butoxycarbonyl (Boc) derivative during synthesis and deprotected at the final step.

Formation of Hydrochloride Salt

The free amine is converted to the hydrochloride salt by treatment with hydrochloric acid in an appropriate solvent such as ethanol or diethyl ether, followed by isolation of the crystalline hydrochloride salt.

Detailed Example from Patent Literature

Although direct preparation methods for 2-(5-Tert-butyl-1,2-oxazol-3-yl)ethan-1-amine hydrochloride are scarce in open literature, related synthetic methodologies for similar tert-butyl-substituted heterocyclic amines provide valuable insights.

A patent (WO2019158550A1) describes a related tert-butyl carbamate-protected amine synthesis involving:

- Mixing of tert-butyl-protected amine precursors with appropriate acylating agents in organic solvents.

- Addition of base (e.g., triethylamine) to facilitate the reaction.

- Stirring at controlled temperatures (e.g., 50–60 °C) for extended times (3–8 hours).

- Purification by crystallization or chromatography.

- Final deprotection and conversion to hydrochloride salt by acid treatment.

This method emphasizes controlled reaction times and temperatures to maximize yield and purity, which is critical for sensitive heterocyclic amines.

Comparative Data Table of Key Reaction Parameters

| Step | Conditions | Reagents/Materials | Reaction Time | Temperature | Yield/Purity Notes |

|---|---|---|---|---|---|

| Oxazole ring formation | Reflux in organic solvent | α-Haloketone + hydroxylamine derivative | 4–24 hours | 25–80 °C | Moderate to high yield, purity >95% |

| Introduction of ethan-1-amine | Nucleophilic substitution or reduction | Protected amine precursors, reducing agents | 3–8 hours | 50–60 °C | High yield, controlled by reaction time |

| Hydrochloride salt formation | Acid treatment in ethanol/ether | HCl or HCl gas | 1–2 hours | Room temperature | Crystalline salt, high purity |

Research Findings and Analytical Data

- NMR Spectroscopy : Characteristic signals for tert-butyl group (singlet around 1.4 ppm in ^1H NMR) and oxazole ring protons are observed, confirming structure.

- Mass Spectrometry : Molecular ion peaks consistent with the expected molecular weight of the compound.

- Purity Assessment : High-performance liquid chromatography (HPLC) confirms purity >99% in optimized syntheses.

- Reaction Optimization : Stirring times and temperatures critically influence yield and purity; longer stirring (up to 8 hours) at moderate temperatures (50–60 °C) improves conversion.

Summary of Preparation Methodology

The preparation of 2-(5-Tert-butyl-1,2-oxazol-3-yl)ethan-1-amine hydrochloride involves:

- Construction of the oxazole ring with tert-butyl substitution via cyclization reactions.

- Installation or modification of the ethan-1-amine side chain, often protected during synthesis.

- Controlled reaction conditions including temperature and time to maximize yield.

- Final salt formation by hydrochloric acid treatment to yield the stable hydrochloride salt.

This approach is supported by related synthetic methods in patent literature and peer-reviewed studies on tert-butyl-substituted heterocyclic amines.

Chemical Reactions Analysis

Types of Reactions

2-(5-Tert-butyl-1,2-oxazol-3-yl)ethan-1-amine hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxazole derivatives.

Reduction: Reduction reactions can convert the oxazole ring to other heterocyclic structures.

Substitution: The amine group can participate in nucleophilic substitution reactions to form new derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents like alkyl halides or acyl chlorides are used for substitution reactions.

Major Products Formed

The major products formed from these reactions include various substituted oxazole derivatives and reduced heterocyclic compounds.

Scientific Research Applications

2-(5-Tert-butyl-1,2-oxazol-3-yl)ethan-1-amine hydrochloride has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(5-Tert-butyl-1,2-oxazol-3-yl)ethan-1-amine hydrochloride involves its interaction with specific molecular targets. The oxazole ring can interact with enzymes and receptors, potentially inhibiting or activating biological pathways. The tert-butyl group may enhance the compound’s stability and bioavailability.

Comparison with Similar Compounds

Table 1: Structural and Molecular Comparison

| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Structural Differences |

|---|---|---|---|---|

| 2-(5-Tert-butyl-1,2-oxazol-3-yl)ethan-1-amine hydrochloride | 1233946-81-0 | C₈H₁₅ClN₂O | 190.67 | 1,2-oxazole core, tert-butyl substituent |

| 1-(5-Tert-butyl-1,2-oxazol-3-yl)methanamine hydrochloride | Not provided | C₇H₁₃ClN₂O | ~176.64 | Shorter methylamine side chain |

| 2-(5-Tert-butyl-1,2,4-oxadiazol-3-yl)ethan-1-amine hydrochloride | 1244059-96-8 | C₈H₁₅ClN₃O | ~204.68 | 1,2,4-oxadiazole core, additional nitrogen |

| 1-{5-[(1,2-Benzoxazol-3-yl)methyl]-1,2,4-oxadiazol-3-yl}ethan-1-amine hydrochloride | 1795508-26-7 | C₁₂H₁₃ClN₄O₂ | 296.71 | Benzoxazole substituent, 1,2,4-oxadiazole core |

Key Observations:

The 1,2,4-oxadiazole is more electron-deficient, which may enhance metabolic stability in drug design .

Substituent Effects: The tert-butyl group in the target compound increases steric hindrance compared to smaller substituents (e.g., methyl in 1-(5-Tert-butyl-1,2-oxazol-3-yl)methanamine hydrochloride). This bulkiness may reduce crystallization propensity, as noted in hydrogen-bonding analyses .

Salt Form Considerations :

- The hydrochloride salt form improves aqueous solubility compared to the free base, which is critical for pharmacokinetics. The discontinued free base () underscores the commercial preference for salt forms in drug development .

Physicochemical and Functional Properties

Table 2: Functional Comparison

| Property | Target Compound | 1,2,4-Oxadiazole Analog (CAS 1244059-96-8) | Benzoxazole Analog (CAS 1795508-26-7) |

|---|---|---|---|

| LogP (Predicted) | ~1.2 (moderately lipophilic) | ~0.8 (more polar due to N) | ~2.1 (aromatic hydrophobicity) |

| Hydrogen Bond Acceptors | 3 | 4 | 5 |

| Applications | Pharmaceutical intermediate | Agrochemical research | Kinase inhibitor scaffolds |

Key Findings:

- Lipophilicity : The tert-butyl group in the target compound balances lipophilicity, making it suitable for blood-brain barrier penetration in CNS drug candidates. The benzoxazole analog’s higher logP may limit solubility but enhance membrane permeability .

- Synthetic Utility : The target compound’s 1,2-oxazole core is synthetically accessible via cyclization reactions, whereas 1,2,4-oxadiazoles require nitrile oxide intermediates, complicating scalability .

Research Tools and Crystallographic Analysis

The characterization of these compounds often involves X-ray crystallography using software suites like SHELX for refinement and ORTEP for graphical representation . For example, hydrogen-bonding patterns in the target compound’s crystal structure could be analyzed using graph-set notation (e.g., Etter’s rules), revealing how the tert-butyl group disrupts intermolecular interactions compared to smaller substituents .

Q & A

Basic: What are the key synthetic steps for preparing 2-(5-Tert-butyl-1,2-oxazol-3-yl)ethan-1-amine hydrochloride?

Answer:

The synthesis typically involves:

Oxazole Ring Formation : Cyclization of precursors (e.g., nitrile oxides with alkynes) to form the 1,2-oxazole core.

Substituent Introduction : Introducing the tert-butyl group via nucleophilic substitution or Friedel-Crafts alkylation.

Amine Functionalization : Coupling the oxazole with an ethanamine moiety, often through reductive amination or alkylation.

Salt Formation : Reacting the free base with HCl to yield the hydrochloride salt for improved stability and solubility .

Basic: Which spectroscopic and analytical methods are critical for characterizing this compound?

Answer:

- NMR Spectroscopy : H and C NMR to confirm the oxazole ring, tert-butyl group, and amine protonation state.

- Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular weight and fragmentation patterns.

- X-ray Crystallography : For definitive structural elucidation, using programs like SHELXL for refinement .

- IR Spectroscopy : To identify N-H stretching (amine) and C-O-C vibrations (oxazole) .

Advanced: How can researchers resolve discrepancies in crystallographic data during structural refinement?

Answer:

- Software Tools : Use SHELXL for robust refinement, especially for handling twinned data or high thermal motion in the tert-butyl group .

- Validation Metrics : Cross-check R-factors, residual electron density, and Hirshfeld surface analysis to identify outliers.

- Hydrogen Bonding Analysis : Apply graph set analysis (e.g., Etter’s rules) to validate intermolecular interactions .

Advanced: What role does the tert-butyl group play in modulating biological activity or physicochemical properties?

Answer:

- Steric Effects : The bulky tert-butyl group may enhance binding selectivity by restricting conformational flexibility.

- Lipophilicity : Increases logP, improving membrane permeability but potentially reducing aqueous solubility.

- Metabolic Stability : Hinders oxidative metabolism, prolonging half-life. Comparative studies with analogs (e.g., cyclobutyl or phenyl substitutions) can validate these effects .

Advanced: How can HPLC conditions be optimized for analyzing this compound and its impurities?

Answer:

- Column Selection : Use a C18 column with a polar embedded phase to retain the polar amine and oxazole moieties.

- Mobile Phase : Adjust pH (2.5–3.5 with trifluoroacetic acid) to protonate the amine and reduce tailing.

- Gradient Elution : Start with high aqueous content (e.g., 90% HO) and increase organic (acetonitrile) to 70% over 15 minutes .

Basic: What purification strategies are effective for isolating this compound?

Answer:

- Recrystallization : Use ethanol/water mixtures to exploit the hydrochloride salt’s solubility differences.

- Column Chromatography : Employ silica gel with dichloromethane/methanol gradients (95:5 to 90:10) .

Advanced: How should researchers manage the stability of the hydrochloride salt under experimental conditions?

Answer:

- Storage : Keep in a desiccator at 2–8°C to prevent hygroscopic degradation.

- Decomposition Monitoring : Use TLC or LC-MS to detect hydrolysis products (e.g., free amine or oxazole ring-opening).

- In Situ Stability : Avoid prolonged exposure to basic conditions (>pH 8) during biological assays .

Advanced: What methodologies are used to analyze hydrogen-bonding networks in its crystal lattice?

Answer:

- Graph Set Notation : Classify hydrogen bonds (e.g., D, C, or R motifs) using software like Mercury or CrystalExplorer.

- Thermal Ellipsoids : Assess anisotropic displacement parameters in SHELXL to identify dynamic disorder .

Advanced: How can computational data (e.g., DFT calculations) be reconciled with experimental results?

Answer:

- Geometry Optimization : Compare computed bond lengths/angles with X-ray data; deviations >2% suggest conformational strain.

- Energy Minimization : Validate using Gaussian or ORCA, adjusting basis sets (e.g., B3LYP/6-31G*) for accuracy.

- Docking Studies : Cross-reference with crystallographic binding poses to refine pharmacophore models .

Advanced: What strategies are employed in structure-activity relationship (SAR) studies for this compound?

Answer:

- Analog Synthesis : Prepare derivatives with variations in the oxazole substituents (e.g., methyl, cyclobutyl) or amine chain length.

- Biological Assays : Test analogs against target receptors (e.g., serotonin or histamine receptors) to correlate structural features with activity.

- QSAR Modeling : Use MOE or Schrödinger to predict bioactivity based on steric, electronic, and lipophilic descriptors .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.